4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol
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Description
The compound “4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol” appears to be a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms1. The “2,4-dimethylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 4th positions2.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,4-dimethylphenyl derivative with a 1,2,Scientific Research Applications
Antioxidant and Urease Inhibition Activities
- A study by Khan et al. (2010) in the European Journal of Medicinal Chemistry synthesized a series of triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, and evaluated their antioxidant and urease inhibition activities. They found that certain derivatives exhibited potent urease inhibitory activities (Khan et al., 2010).
Antimicrobial Activities
- Martin (2020) prepared novel triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, and screened them for antimicrobial activity. The study found that these compounds demonstrated moderate to good antimicrobial effectiveness (Martin, 2020).
Corrosion Inhibition
- Bentiss et al. (2007) investigated the use of 4H-triazole derivatives, including 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in hydrochloric acid solutions. They concluded that these compounds were effective in inhibiting corrosion (Bentiss et al., 2007).
Anti-tumor Properties
- Hovsepyan et al. (2018) synthesized 4-substituted 4H-1,2,4-triazole-3-thiol derivatives and investigated their anti-tumor activity and effects on DNA methylation in tumor cells. They found that these compounds had potential as anti-tumor agents (Hovsepyan et al., 2018).
Photostability in Polystyrene Films
- A study by Ali et al. (2016) in Molecules used synthesized Schiff bases of 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol to enhance the photostability of polystyrene films against UV radiation. The additives were found to improve the films' resistance to photodegradation (Ali et al., 2016).
properties
IUPAC Name |
4-(2,4-dimethylphenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-4-9(8(2)5-7)13-6-11-12-10(13)14/h3-6H,1-2H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSNDWPHJFKJEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=NNC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405176 |
Source
|
Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
66297-59-4 |
Source
|
Record name | 4-(2,4-dimethylphenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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